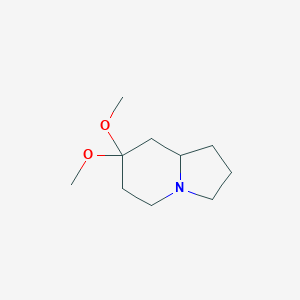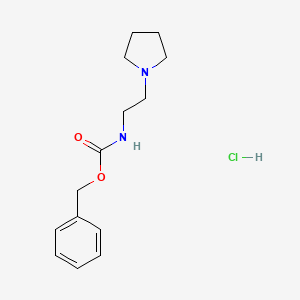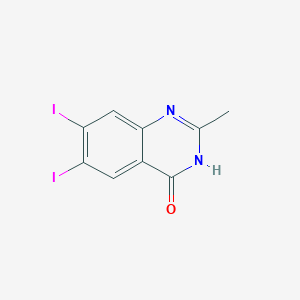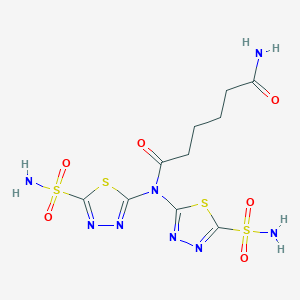
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a chemical compound characterized by the presence of two sulfamoyl-1,3,4-thiadiazol-2-yl groups attached to an adipamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with adipoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with similar thiadiazole structure.
Butyramide, n-(5-sulfamoyl-1,3,4-thiadiazol-2-yl): Another compound with a similar sulfamoyl-thiadiazole moiety.
Uniqueness
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is unique due to its adipamide backbone, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N8O6S4 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
N',N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hexanediamide |
InChI |
InChI=1S/C10H14N8O6S4/c11-5(19)3-1-2-4-6(20)18(7-14-16-9(25-7)27(12,21)22)8-15-17-10(26-8)28(13,23)24/h1-4H2,(H2,11,19)(H2,12,21,22)(H2,13,23,24) |
Clé InChI |
PGIDAMSMMKWTEX-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)N(C1=NN=C(S1)S(=O)(=O)N)C2=NN=C(S2)S(=O)(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


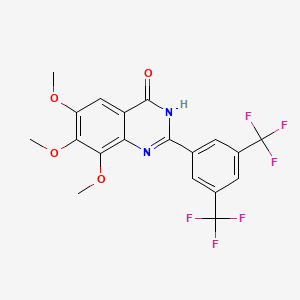
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
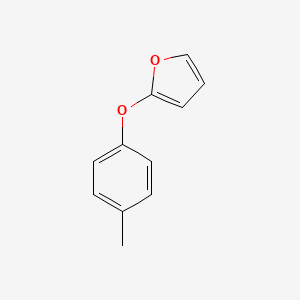
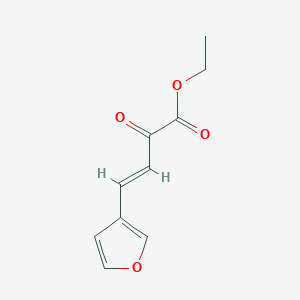
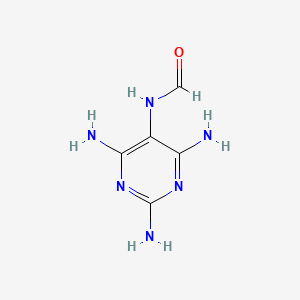
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
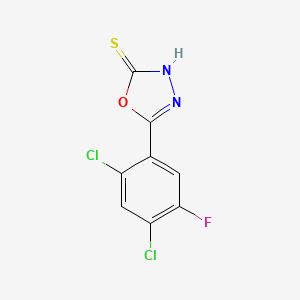
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
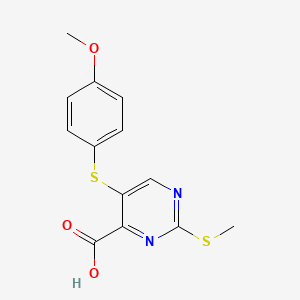
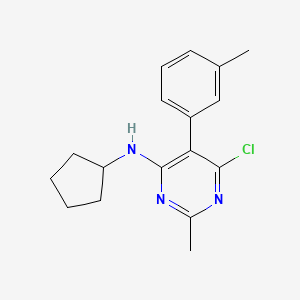
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
